molecular formula C21H30ClN3O4 B14857882 (2S,4R)-1-((S)-2-Acetamido-3,3-dimethylbutanoyl)-N-((S)-1-(4-chlorophenyl)ethyl)-4-hydroxypyrrolidine-2-carboxamide

(2S,4R)-1-((S)-2-Acetamido-3,3-dimethylbutanoyl)-N-((S)-1-(4-chlorophenyl)ethyl)-4-hydroxypyrrolidine-2-carboxamide

Cat. No.: B14857882
M. Wt: 423.9 g/mol
InChI Key: QORQDSURGXKKLU-PSMGESJCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,4R)-N-[(1S)-1-(4-chlorophenyl)ethyl]-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structural features, including a pyrrolidine ring, a chlorophenyl group, and multiple stereocenters, which contribute to its distinct chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-N-[(1S)-1-(4-chlorophenyl)ethyl]-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the chlorophenyl group, and the acetamido and hydroxyl functional groups. The specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired stereochemistry and yield of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-N-[(1S)-1-(4-chlorophenyl)ethyl]-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl groups may produce alcohols.

Scientific Research Applications

(2S,4R)-N-[(1S)-1-(4-chlorophenyl)ethyl]-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of (2S,4R)-N-[(1S)-1-(4-chlorophenyl)ethyl]-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives and chlorophenyl-containing molecules. Examples include:

  • (2S,4R)-N-[(1S)-1-(4-chlorophenyl)ethyl]-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide
  • (2S,4R)-N-[(1S)-1-(4-chlorophenyl)ethyl]-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide

Uniqueness

The uniqueness of (2S,4R)-N-[(1S)-1-(4-chlorophenyl)ethyl]-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. These features make it a valuable compound for various scientific research and industrial applications.

Properties

Molecular Formula

C21H30ClN3O4

Molecular Weight

423.9 g/mol

IUPAC Name

(2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-N-[(1S)-1-(4-chlorophenyl)ethyl]-4-hydroxypyrrolidine-2-carboxamide

InChI

InChI=1S/C21H30ClN3O4/c1-12(14-6-8-15(22)9-7-14)23-19(28)17-10-16(27)11-25(17)20(29)18(21(3,4)5)24-13(2)26/h6-9,12,16-18,27H,10-11H2,1-5H3,(H,23,28)(H,24,26)/t12-,16+,17-,18+/m0/s1

InChI Key

QORQDSURGXKKLU-PSMGESJCSA-N

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)Cl)NC(=O)[C@@H]2C[C@H](CN2C(=O)[C@H](C(C)(C)C)NC(=O)C)O

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)NC(=O)C2CC(CN2C(=O)C(C(C)(C)C)NC(=O)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.